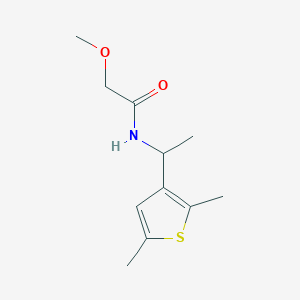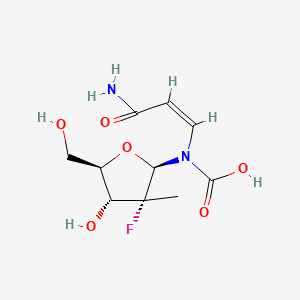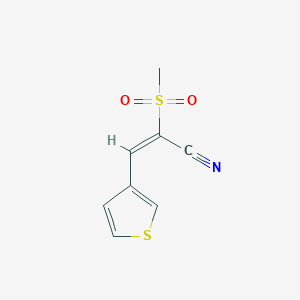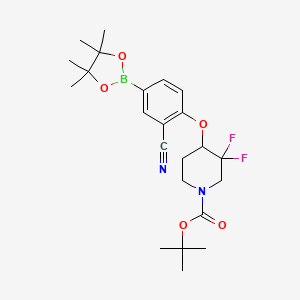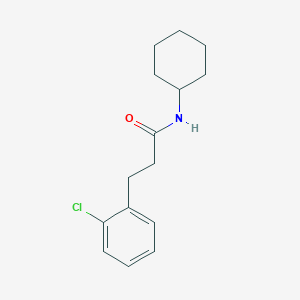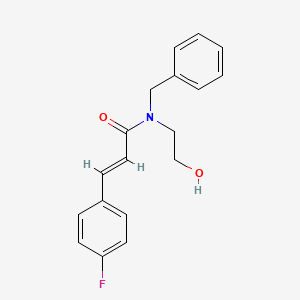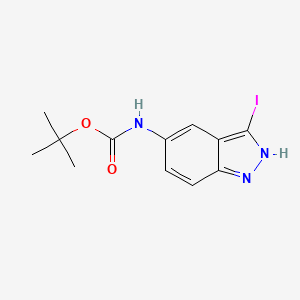
tert-butyl 3-iodo-1H-indazol-5-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate can be synthesized from tert-butyl(1-H-indazol-5-yl)carbamate. The synthesis involves the iodination of the indazole ring. The reaction typically uses iodine and potassium hydroxide in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
While specific industrial production methods for tert-butyl (3-iodo-1H-indazol-5-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions to form C-C bonds.
Common Reagents and Conditions
Iodination: Iodine and potassium hydroxide in DMF.
Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or water.
Major Products
Applications De Recherche Scientifique
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Used in the formation of complex molecules through coupling reactions.
Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.
Mécanisme D'action
The mechanism of action of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate is not fully understood. as an indazole derivative, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in medicinal chemistry or biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1H-indazol-5-yl)carbamate: The precursor in the synthesis of tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
3-Iodoindazole: Another indazole derivative with similar reactivity.
Vinylindazoles: Products of Suzuki coupling reactions involving tert-butyl (3-iodo-1H-indazol-5-yl)carbamate.
Uniqueness
tert-Butyl (3-iodo-1H-indazol-5-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the iodine substituent on the indazole ring. This combination allows for versatile chemical modifications and potential biological activities, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C12H14IN3O2 |
|---|---|
Poids moléculaire |
359.16 g/mol |
Nom IUPAC |
tert-butyl N-(3-iodo-2H-indazol-5-yl)carbamate |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)14-7-4-5-9-8(6-7)10(13)16-15-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Clé InChI |
KBCSQTARTCMKGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC2=C(NN=C2C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
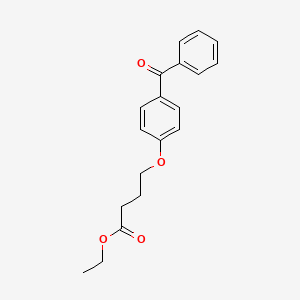
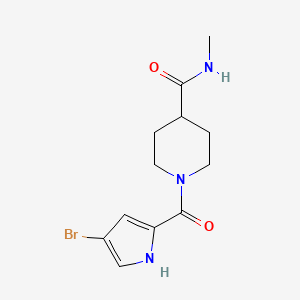
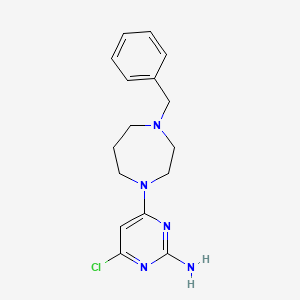
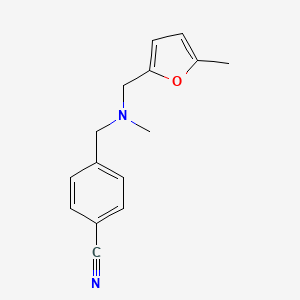
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
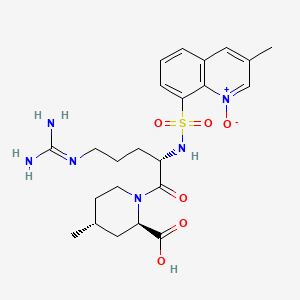
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)
